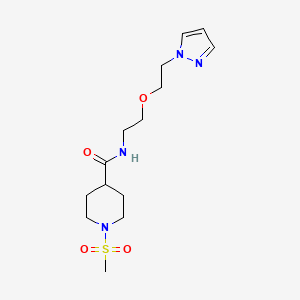![molecular formula C18H20N4O B2418074 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-40-0](/img/no-structure.png)
6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis
In a similar molecule, the pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen
1. Amino-Pyrazoles in Medicinal Chemistry
- Application Summary: Amino-pyrazoles are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, different kinases, COX, and others, as well as targets important for bacterial and virus infections . They have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .
- Methods of Application: The methods of application involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- Results or Outcomes: The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
2. CDK2 Inhibitors
- Application Summary: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Methods of Application: The methods of application involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .
- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
3. Inhibitors of p38 MAP Kinase
- Application Summary: Pyrano[2,3-c]pyrazole derivatives have been prepared and studied for their binding activities to p38 MAP kinase . These compounds could be useful for developing cancer or immune drugs .
- Methods of Application: The methods of application involve the synthesis of pyrano[2,3-c]pyrazole derivatives and their binding mode to p38 MAP kinase .
- Results or Outcomes: The results showed that eight synthesized compounds had a higher affinity to the lipid pocket than to the other target site, which implied potential applications as allosteric inhibitors .
4. Anticancer Agents
- Application Summary: Certain 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives have been synthesized and tested for their cytotoxicity towards human ovarian cancer cells (SKOV-3) and human pancreatic cancer cells (PANC-1) .
- Methods of Application: The methods of application involve the synthesis of these derivatives and testing their cytotoxicity .
- Results or Outcomes: The results of these tests are not specified in the source .
5. Inhibitors of Bruton Kinase
- Application Summary: Certain amino-pyrazoles, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, have been studied as reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
- Methods of Application: The methods of application involve the design and synthesis of these derivatives .
- Results or Outcomes: The results of these tests are not specified in the source .
6. Anti-inflammatory and Anticancer Agents
- Application Summary: Pyranopyrazoles are some of the essential compounds in pharmacological chemistry . Some of the great biological activities of the pyranopyrazole framework are anti-inflammatory, anticancer, antimicrobial, antioxidant, anticholinesterase, analgesics, and antimicrobial activity .
- Methods of Application: The methods of application involve the synthesis of these derivatives .
- Results or Outcomes: The results of these tests are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Eigenschaften
CAS-Nummer |
337500-40-0 |
|---|---|
Produktname |
6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Molekularformel |
C18H20N4O |
Molekulargewicht |
308.385 |
IUPAC-Name |
6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
QHLXGBMYFXBSJF-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid](/img/structure/B2417991.png)
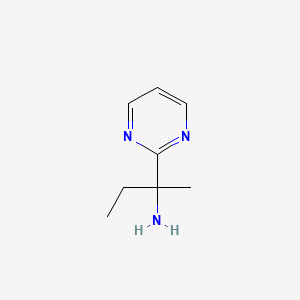
![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
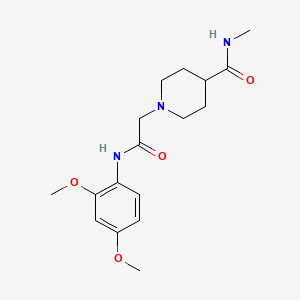
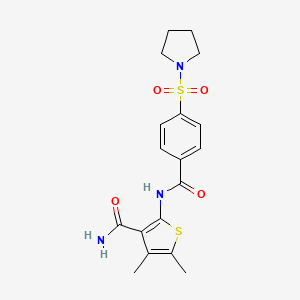
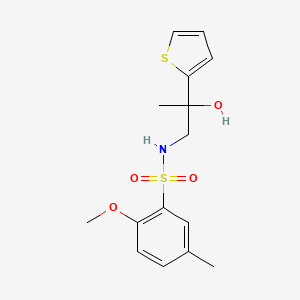
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
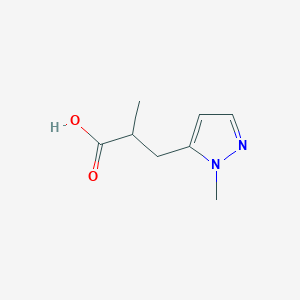
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)
